2-(4-methoxyphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic heteroaromatic core with a pyrazole ring fused to a pyrazine ring. Its structure features a 4-methoxyphenyl group at position 2 and a 4-methylbenzylsulfanyl group at position 4. The methoxy group enhances solubility via polarity, while the methylbenzylsulfanyl moiety may influence lipophilicity and target binding .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[(4-methylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3OS/c1-15-3-5-16(6-4-15)14-26-21-20-13-19(23-24(20)12-11-22-21)17-7-9-18(25-2)10-8-17/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGFMESNAKKBTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-4-{[(4-methylphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine (CAS Number: 1040663-42-0) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by relevant data and research findings.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Molecular Weight : 361.5 g/mol
The compound's structure features a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities. The presence of methoxy and methyl groups enhances its pharmacological profile.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial activity. In particular, compounds similar to this compound have been tested against various microorganisms.
Key Findings:
- In vitro tests indicated that certain pyrazole derivatives demonstrated remarkable antimicrobial effects against bacteria and fungi at concentrations ranging from 31.25 to 250 µg/mL .
- Compounds with a sulfonamide moiety showed enhanced activity compared to those without, suggesting a synergistic effect that merits further investigation.
| Compound | Microorganism | MIC (µg/mL) |
|---|---|---|
| 3a | Candida albicans | 62.5 |
| 3f | Saccharomyces cerevisiae | 31.25 |
| 4f | Staphylococcus aureus | Not specified |
Antioxidant Activity
The antioxidant properties of this compound are noteworthy as they contribute to its potential therapeutic applications. Research indicates that pyrazole derivatives can scavenge free radicals effectively.
Research Insights:
- In comparative studies, certain pyrazoles exhibited antioxidant activities superior to standard antioxidants like butylhydroxytoluene (BHT) .
- The antioxidant capacity is attributed to the presence of electron-donating groups in the molecular structure.
Anticancer Activity
The anticancer potential of pyrazole derivatives has been extensively studied, particularly their effects on various cancer cell lines.
Case Studies:
- A study highlighted the cytotoxic effects of similar compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), showing stronger activity than cisplatin .
- Mechanistic studies revealed that these compounds induce apoptosis through caspase activation pathways, indicating their potential as anticancer agents.
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 10 |
| Compound B | MDA-MB-231 | 15 |
Molecular Docking Studies
Molecular docking studies have provided insights into the interaction of these compounds with target proteins. The results indicate favorable binding affinities and interactions with key enzymes involved in microbial resistance and cancer progression .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents at positions 2 and 4 of the pyrazolo[1,5-a]pyrazine core, impacting molecular weight, logP, and solubility:
*Estimated based on core (C₉H₅N₃) + substituents (C₇H₇O + C₈H₉S).
†Predicted using substituent contributions: Methoxy (polar) reduces logP vs. methyl/fluoro (lipophilic).
Key Observations:
- Electron-Withdrawing Groups (e.g., fluorine in ) increase stability but reduce solubility.
- Benzylsulfanyl Variations : Methyl or methoxy groups on the benzyl ring ( vs. Target) modulate steric and electronic interactions.
Anticancer Activity:
- Pyrazolo[1,5-a]pyrimidine derivatives with chlorophenyl or bromophenyl groups (e.g., ) show IC₅₀ values of 2.7–29.1 µM against liver and breast cancer cells .
- Sulfanyl groups enhance binding to enzymes like carbonic anhydrase or kinases, as seen in benzenesulfonamide-pyrazoline hybrids () .
Antimicrobial Activity:
- Compounds with methoxyphenyl and heteroaromatic substituents (e.g., ) inhibit Ehrlich Ascites Carcinoma (EAC) cells .
Enzyme Inhibition:
- Fluorine-substituted analogs () are explored as PI3Kδ inhibitors or adenosine receptor antagonists, highlighting the role of halogens in target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
